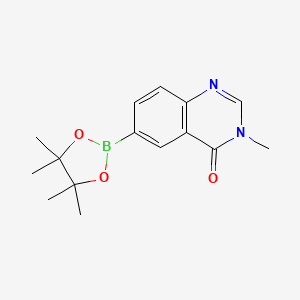
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a boronic acid derivative that has been shown to have promising biological activity, particularly in the field of oncology. In
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one involves the inhibition of enzymes called proteasomes. Proteasomes are responsible for breaking down proteins that are no longer needed by the cell. In cancer cells, proteasomes are overactive, leading to the accumulation of abnormal proteins that can contribute to the growth and survival of cancer cells. By inhibiting proteasomes, 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, as mentioned earlier. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects. It has also been found to have potential applications in the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one is its potential as a tool compound for studying the role of proteasomes in cancer cells. This compound can be used to investigate the mechanisms by which proteasome inhibition induces apoptosis in cancer cells. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are many future directions for the study of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one. One potential direction is the development of novel proteasome inhibitors based on this compound. Another direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, future studies could focus on improving the solubility of this compound to make it more practical for use in lab experiments.
Métodos De Síntesis
The synthesis of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one involves the reaction of 2-amino-3-methylquinazolin-4(3h)-one with bis(pinacolato)diboron in the presence of a palladium catalyst. This reaction results in the formation of the boronic acid derivative, which can then be purified through various methods, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one has been studied extensively for its potential applications in drug discovery and development. This compound has been shown to have promising biological activity, particularly in the field of oncology. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs.
Propiedades
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O3/c1-14(2)15(3,4)21-16(20-14)10-6-7-12-11(8-10)13(19)18(5)9-17-12/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMHETGSUCLYTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN(C3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-4(3h)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

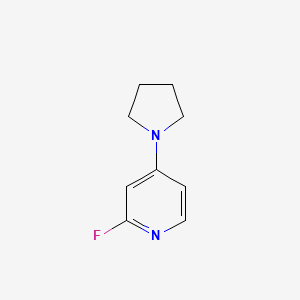
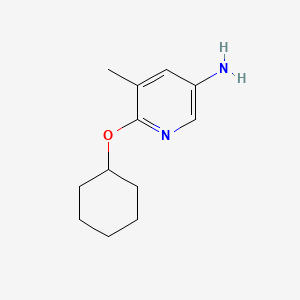
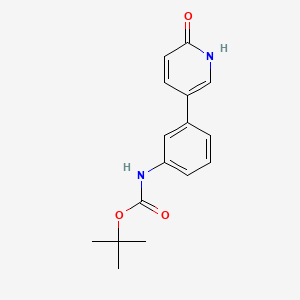
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

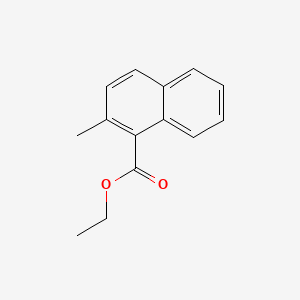
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)
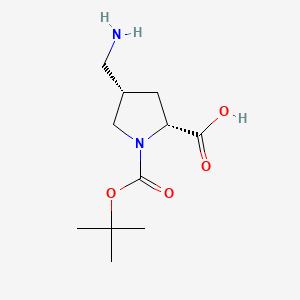



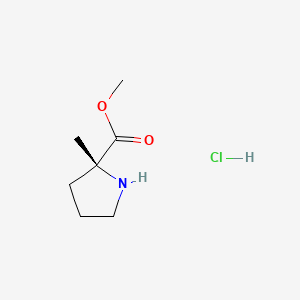
![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)